molecular formula C12H11ClN2O B13628347 2-Chloro-6-(2-ethyl-1h-imidazol-1-yl)benzaldehyde

2-Chloro-6-(2-ethyl-1h-imidazol-1-yl)benzaldehyde

Cat. No.: B13628347
M. Wt: 234.68 g/mol
InChI Key: SQQHMEXDPZZQID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(2-ethyl-1h-imidazol-1-yl)benzaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications, including pharmaceuticals, agrochemicals, and materials science . This compound is characterized by the presence of a chloro group and an imidazole ring attached to a benzaldehyde moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-ethyl-1h-imidazol-1-yl)benzaldehyde typically involves the cyclization of amido-nitriles followed by dehydrative aromatization . One common method includes the reaction of 2-chlorobenzaldehyde with 2-ethylimidazole under specific conditions to form the desired product. The reaction conditions often involve the use of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-ethyl-1h-imidazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: 2-Chloro-6-(2-ethyl-1h-imidazol-1-yl)benzoic acid.

    Reduction: 2-Chloro-6-(2-ethyl-1h-imidazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-(2-ethyl-1h-imidazol-1-yl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-ethyl-1h-imidazol-1-yl)benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The imidazole ring is known to interact with various biological targets, which may contribute to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(2-ethyl-1h-imidazol-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

2-chloro-6-(2-ethylimidazol-1-yl)benzaldehyde

InChI

InChI=1S/C12H11ClN2O/c1-2-12-14-6-7-15(12)11-5-3-4-10(13)9(11)8-16/h3-8H,2H2,1H3

InChI Key

SQQHMEXDPZZQID-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1C2=C(C(=CC=C2)Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.